molecular formula C12H10N4 B081205 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole CAS No. 13752-21-1

2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole

Cat. No. B081205
CAS RN: 13752-21-1
M. Wt: 210.23 g/mol
InChI Key: TZNMAIVZYDKFRG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A novel series of compounds, namely 3- (4- (4- (1,3,4-oxadiazol-2-yl)-1 H -imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were meticulously designed using FBDD efforts and synthesized .


Molecular Structure Analysis

The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1 H-NMR, 13 C-NMR and single crystal X-ray diffraction and further examined by Hirshfeld surface analysis .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-8H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNMAIVZYDKFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599786
Record name 2,2'-(1,4-Phenylene)di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole

CAS RN

13752-21-1
Record name 2,2'-(1,4-Phenylene)di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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